molecular formula C12H8F8O3 B14309577 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate CAS No. 118841-84-2

2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate

Cat. No.: B14309577
CAS No.: 118841-84-2
M. Wt: 352.18 g/mol
InChI Key: TZOFDWFVRLAHIP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide under elevated temperatures.

Major Products

    Hydrolysis: 4-Hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving fluorinated molecules to understand their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

    Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can influence the compound’s interactions with other molecules. In biological systems, this hydrophobicity can affect membrane permeability and protein binding. The ester bond in the compound can also undergo hydrolysis, releasing the active 4-hydroxybenzoic acid, which may have its own biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated ester used in polymer synthesis.

    2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar in structure but with an acrylate group instead of a benzoate group.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol precursor used in the synthesis of the ester.

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is unique due to the combination of its fluorinated alkyl chain and the aromatic benzoate group. This combination imparts both hydrophobicity and aromatic stability, making it particularly useful in applications requiring durable and chemically resistant materials.

Properties

CAS No.

118841-84-2

Molecular Formula

C12H8F8O3

Molecular Weight

352.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 4-hydroxybenzoate

InChI

InChI=1S/C12H8F8O3/c13-9(14)11(17,18)12(19,20)10(15,16)5-23-8(22)6-1-3-7(21)4-2-6/h1-4,9,21H,5H2

InChI Key

TZOFDWFVRLAHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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